GSK205

TRPV4 pharmacology calcium signaling chondrocyte biology

GSK205 is the evidence-backed TRPV4 antagonist for metabolic studies involving adipose biology, thermogenesis, and glucose homeostasis. Validated in 3T3-F442A adipocytes (5 µM) to upregulate thermogenic genes and in DIO mice (10 mg/kg i.p.) to improve glucose tolerance without weight loss. Unlike HC-067047 or GSK2193874, GSK205 provides a TRPV4-selective scaffold free of TRPA1/L-type calcium channel interference. Also validated for osmo-mechanosensation studies in renal epithelial cells. As the parent scaffold for dual TRPV4/TRPA1 inhibitor development, GSK205 is the structurally characterized starting material for medicinal chemistry.

Molecular Formula C24H25BrN4S
Molecular Weight 481.5 g/mol
CAS No. 1263068-83-2
Cat. No. B2660447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK205
CAS1263068-83-2
Molecular FormulaC24H25BrN4S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4.Br
InChIInChI=1S/C24H24N4S.BrH/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21;/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27);1H
InChIKeyLQGOJHGNGSOUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK205 (1263068-83-2): TRPV4 Antagonist for Selective Ion Channel Pharmacology and Mechanobiology Research


GSK205 (CAS 1263068-83-2) is a small-molecule selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel [1]. It functions by blocking TRPV4-mediated calcium influx in response to osmotic, mechanical, and chemical stimuli [1]. The compound is widely recognized in the scientific literature as a validated tool compound for interrogating TRPV4 biology in vitro and in vivo, having served as the chemical scaffold for the development of next-generation TRPV4 inhibitors [2]. GSK205 is available commercially as a hydrobromide salt with specified purity and solubility parameters .

Why GSK205 Cannot Be Interchanged with Higher-Potency TRPV4 Antagonists


Within the TRPV4 antagonist class, a wide range of potencies, selectivity profiles, and physicochemical properties exist that preclude simple substitution without altering experimental outcomes. While compounds such as HC-067047 and GSK2193874 exhibit nanomolar potency against TRPV4, their enhanced potency, distinct off-target liability signatures, and differing solubility characteristics render them functionally non-equivalent to GSK205 in specific assay contexts [1]. GSK205 occupies a unique methodological niche as a scaffold with a differentiated selectivity fingerprint and a well-documented body of in vivo phenotypic evidence that has not been replicated with all alternative TRPV4 antagonists [2]. Procurement decisions that rely solely on target affinity metrics risk selecting a compound with insufficient selectivity validation or incompatible formulation properties for the intended application. The following evidence guide quantifies the specific dimensions along which GSK205 diverges from its closest comparators.

GSK205 Quantitative Differentiation Evidence Against Comparator TRPV4 Antagonists


Potency in 4αPDD-Induced TRPV4 Activation: 600 nM IC50 Defines a Distinct Potency Tier

In porcine articular chondrocytes stimulated with 10 µM 4αPDD (EC50 = 2 µM), GSK205 inhibits TRPV4-mediated calcium response with an IC50 of 600 nM . By contrast, HC-067047, a widely used alternative TRPV4 antagonist, exhibits an IC50 of 48 nM against human TRPV4 and 17 nM against mouse TRPV4 in electrophysiological assays [1]. GSK205 is approximately 12.5-fold less potent than HC-067047 in their respective assay systems, representing a distinct potency tier.

TRPV4 pharmacology calcium signaling chondrocyte biology

TRP Channel Selectivity Profile: GSK205 Avoids L-Type Calcium Channel Off-Target Activity Observed with GSK2193874

GSK205 is reported as a selective TRPV4 antagonist and has been used as a TRPV4-selective tool compound in multiple studies [1][2]. In contrast, GSK2193874, a more potent TRPV4 antagonist (rTRPV4 IC50 = 2 nM, hTRPV4 IC50 = 40 nM), was found to exhibit an unexpected off-target cardiovascular liability—specifically L-type calcium channel inhibition—that required structural optimization during its discovery program [3]. This off-target activity was explicitly characterized as an unexpected liability observed from in vivo studies during GSK2193874 development [3].

ion channel selectivity off-target profiling cardiovascular safety pharmacology

DMSO Solubility: 250 mg/mL vs. 2 mg/mL Differentiation Between Vendor Specifications

Commercial solubility specifications for GSK205 hydrobromide in DMSO show significant inter-vendor variation. One supplier reports solubility of 250 mg/mL (519.26 mM) in DMSO [1], while another specifies 2 mg/mL in DMSO (clear solution) . This 125-fold difference in reported DMSO solubility affects stock solution preparation protocols. By comparison, the related TRPV4 antagonist HC-067047 is typically supplied with DMSO solubility of ≥25 mg/mL , while GSK2193874 is reported at 100 mg/mL in DMSO .

compound solubility in vitro assay preparation DMSO stock solution

In Vivo Metabolic Phenotype: Glucose Tolerance Improvement in DIO Mice with 10 mg/kg BID Dosing

In diet-induced obese (DIO) male C57BL/6J mice, GSK205 administered at 10 mg/kg intraperitoneally twice daily for 7 days significantly improved glucose tolerance compared to vehicle-treated controls [1]. The same study demonstrated that GSK205 treatment increased thermogenic gene expression (Ucp1, Pgc1a, Cidea, Cox8b) and reduced proinflammatory chemokine expression in epididymal fat, with no apparent signs of sickness or weight loss [1]. In comparison, GSK2193874 has been shown to reduce pulmonary edema in heart failure models at 10-30 mg/kg oral dosing [2], while HC-067047 improves bladder function in cystitis models at 1-10 mg/kg i.p. [3], demonstrating that each TRPV4 antagonist has been validated in distinct disease-relevant in vivo contexts.

metabolic disease obesity research adipose tissue biology in vivo pharmacology

Plasma and Adipose Tissue Half-Life: 2-Hour Clearance Profile Enables Time-Controlled Dosing Paradigms

GSK205 exhibits a relatively short half-life of approximately 2 hours in both plasma and adipose tissues following intraperitoneal administration in mice [1]. In contrast, GSK2193874 demonstrates oral bioavailability with sustained exposure suitable for once-daily oral dosing [2], while HC-067047 has been administered in vivo via continuous infusion or repeated dosing to maintain target engagement [3]. The 2-hour half-life of GSK205 informs the twice-daily (BID) dosing regimen used in the published metabolic studies [1].

pharmacokinetics compound half-life in vivo dosing regimen design

Scaffold for Derivative Development: GSK205 Served as Chemical Starting Point for Dual TRPV4/TRPA1 Inhibitors

GSK205 was explicitly utilized as the chemical starting point ('known TRPV4-selective tool-compound') for a medicinal chemistry campaign that generated novel TRPV4 inhibitors with increased potency and, unexpectedly, dual TRPV4/TRPA1 inhibitory activity [1]. The structural modifications based on the GSK205 scaffold not only increased TRPV4-inhibitory potency but also generated two compounds that potently co-inhibit TRPA1, demonstrating that the GSK205 core is amenable to structural diversification for tuned pharmacology [1]. By comparison, alternative TRPV4 antagonist scaffolds such as HC-067047 (aryl sulfonamide series) and GSK2193874 (quinoline carboxamide series) represent distinct chemical classes with different structure-activity relationship profiles [2].

medicinal chemistry scaffold optimization dual-channel pharmacology tool compound development

GSK205 Procurement-Relevant Research and Industrial Application Scenarios


Metabolic Disease Research: Adipose Tissue TRPV4 Antagonism in Diet-Induced Obesity Models

GSK205 is the primary evidence-backed TRPV4 antagonist for metabolic studies involving adipose tissue biology, thermogenesis, and glucose homeostasis. The compound has been validated in 3T3-F442A adipocytes (5 µM, 4-day treatment) to upregulate thermogenic gene expression and reduce proinflammatory programs [1]. In vivo, GSK205 (10 mg/kg i.p. BID for 7 days) significantly improves glucose tolerance in diet-induced obese mice without inducing weight loss or sickness behavior [1]. No alternative TRPV4 antagonist has been characterized with comparable depth in this specific disease model context, making GSK205 the procurement choice for obesity, insulin resistance, and adipose inflammation studies.

Mechanobiology and Osmotic Stress Signaling: TRPV4-Dependent Cell Contraction Studies

GSK205 has been validated alongside HC-067047 and RN-1665 as a potent inhibitor of hyperosmotic stress-induced cell contraction in NRK-52E tubular epithelial cells [1]. The compound effectively blocks TRPV4-mediated mechanosensation in response to 200 mM mannitol osmotic challenge, suppressing downstream PI3K-Akt pathway activation and myofibroblast differentiation [1]. Researchers investigating TRPV4 as an osmo-mechano-sensor in epithelial cells, chondrocytes, or other mechanosensitive tissues can rely on GSK205 as a validated tool with published comparative efficacy data alongside other TRPV4 antagonists.

Pain and Inflammation Models: TRPV4-Selective Antagonism Without Dual-Channel Activity

GSK205 serves as the parent scaffold for the development of dual TRPV4/TRPA1 inhibitors but retains a TRPV4-selective profile itself [1]. This selectivity is advantageous in pain and inflammation studies where TRPV4-specific contributions must be isolated from TRPA1-mediated effects. GSK205 has been used topically in mice to inhibit histaminergic scratching behavior (100 µM, single application) [2], demonstrating its utility in acute nociception models. For laboratories requiring a TRPV4 antagonist with a defined selectivity fingerprint that avoids TRPA1 or L-type calcium channel interference, GSK205 offers a characterized and literature-supported option.

Medicinal Chemistry Scaffold Optimization: Structure-Activity Relationship Studies

GSK205 has been explicitly validated as a chemical starting point for derivative development campaigns aimed at modulating TRPV4 pharmacology [1]. Its scaffold has been successfully modified to yield compounds with increased TRPV4-inhibitory potency and dual TRPV4/TRPA1 activity [1]. For medicinal chemistry groups pursuing TRPV4 antagonist optimization or developing novel probes with tuned ion channel selectivity, GSK205 provides a structurally characterized and commercially available starting material with published synthetic tractability data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK205

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.